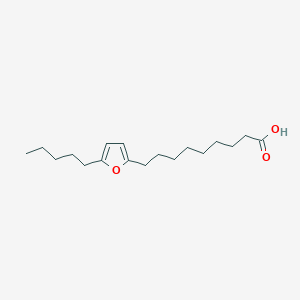

2-Furannonanoic acid, 5-pentyl-

Descripción general

Descripción

El ácido 10,13-epóxido-10,12-octadecadienoico es un ácido graso de furano producido por la oxidación del ácido linoleico conjugado 10(E),12(Z) . Este compuesto tiene una fórmula molecular de C18H30O3 y un peso molecular de 294,43 g/mol . Es conocido por su papel en la bioquímica de los lípidos y se ha estudiado por sus efectos citotóxicos en ciertas líneas celulares .

Mecanismo De Acción

El mecanismo de acción del ácido 10,13-epóxido-10,12-octadecadienoico implica su interacción con los componentes celulares. Regula positivamente la expresión de genes involucrados en la formación de gotitas lipídicas, como PLIN2, TPD52L2 y SEC13 . Los efectos citotóxicos del compuesto se observan a concentraciones mayores o iguales a 100 µM .

Compuestos similares:

Ácido 10,13-epóxido-11-metil-octadecadienoico: Otro ácido graso de furano con características estructurales similares.

Ácido 9-oxo-10(E),12(E)-octadecadienoico: Un compuesto relacionado conocido por sus efectos citotóxicos.

Unicidad: El ácido 10,13-epóxido-10,12-octadecadienoico es único debido a su posición específica del grupo epóxido y sus efectos biológicos distintos, como la regulación positiva de los genes de formación de gotitas lipídicas y la presentación de citotoxicidad a concentraciones específicas .

Análisis Bioquímico

Biochemical Properties

9-(5-Pentylfuran-2-yl)nonanoic acid is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A . It is an acyl-CoA with an 18 fatty acid group as the acyl moiety attached to coenzyme A . The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .

Cellular Effects

They are valuable minor fatty acids that can have significant effects on cellular processes due to their excellent radical scavenging properties .

Molecular Mechanism

The molecular mechanism of 9-(5-Pentylfuran-2-yl)nonanoic acid involves its role as an acyl-CoA. Acyl-CoA’s are susceptible to beta oxidation, forming, ultimately, acetyl-CoA . Acetyl-CoA can enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP – or biochemical energy .

Temporal Effects in Laboratory Settings

It is known that furan fatty acids can be enriched to a level suited for structure determination by NMR .

Metabolic Pathways

9-(5-Pentylfuran-2-yl)nonanoic acid is involved in the metabolic pathway of acyl-CoA’s. The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells .

Transport and Distribution

It is known that acyl-CoA’s assist in transferring fatty acids from the cytoplasm to mitochondria .

Subcellular Localization

As an acyl-CoA, it is likely to be found in the mitochondria where it participates in the citric acid cycle .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 10,13-epóxido-10,12-octadecadienoico se puede sintetizar mediante la oxidación del ácido linoleico conjugado 10(E),12(Z) . La reacción normalmente implica el uso de agentes oxidantes en condiciones controladas para asegurar la formación del grupo epóxido en las posiciones 10ª y 13ª de la cadena del ácido octadecadienoico .

Métodos de producción industrial: Los métodos de producción industrial para el ácido 10,13-epóxido-10,12-octadecadienoico no están ampliamente documentados. La síntesis generalmente sigue principios similares a los métodos de laboratorio, con un enfoque en la escalabilidad y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 10,13-epóxido-10,12-octadecadienoico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar aún más para formar diferentes derivados.

Sustitución: El grupo epóxido puede participar en reacciones de sustitución con nucleófilos.

Reactivos y condiciones comunes:

Agentes oxidantes: Utilizados para la síntesis inicial y reacciones de oxidación posteriores.

Agentes reductores: Empleados en reacciones de reducción para romper el anillo epóxido.

Nucleófilos: Utilizados en reacciones de sustitución que involucran el grupo epóxido.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de diversos derivados oxidados, mientras que la reducción puede producir compuestos con anillos epóxido rotos .

Aplicaciones Científicas De Investigación

Food Science

2-Furannonanoic acid has been studied for its potential applications as a food additive due to its antioxidant properties. Research indicates that it can help stabilize polyunsaturated fatty acids in food products, thereby enhancing shelf life and nutritional quality.

Pharmacology

In pharmacological studies, 2-furannonanoic acid has shown promise in influencing lipid metabolism. Its structural similarity to naturally occurring fatty acids suggests potential therapeutic roles in managing metabolic disorders and inflammation.

Biochemistry

The compound's interactions with enzymes involved in lipid metabolism have been a focus of research. Studies have demonstrated that it can modulate the activity of specific enzymes, providing insights into its biological significance and potential health benefits.

Case Study 1: Antioxidant Activity

A study examined the antioxidant effects of 2-furannonanoic acid on lipid peroxidation in fish oils. Results indicated that the compound significantly reduced oxidative stress markers, suggesting its utility in preserving the quality of omega-3-rich foods.

Case Study 2: Lipid Metabolism Modulation

Research investigating the effects of furan fatty acids on lipid metabolism in fish revealed that 2-furannonanoic acid could enhance the absorption of omega-3 fatty acids, potentially benefiting human health through dietary supplementation.

Comparación Con Compuestos Similares

10,13-epoxy-11-methyl-octadecadienoic acid: Another furan fatty acid with similar structural features.

9-oxo-10(E),12(E)-Octadecadienoic Acid: A related compound known for its cytotoxic effects.

Uniqueness: 10,13-epoxy-10,12-Octadecadienoic Acid is unique due to its specific epoxy group positioning and its distinct biological effects, such as upregulating lipid droplet formation genes and exhibiting cytotoxicity at specific concentrations .

Actividad Biológica

Introduction

2-Furannonanoic acid, 5-pentyl- (CAS No. 4179-43-5), is a member of the furan fatty acids, characterized by a furan ring and a long hydrocarbon chain. This compound has garnered interest due to its potential biological activities, including antioxidant properties and effects on lipid metabolism. This article reviews the current research on the biological activity of 2-furannonanoic acid, focusing on its biochemical properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

The structure of 2-furannonanoic acid includes:

- A furan ring : A five-membered aromatic ring containing oxygen.

- A pentyl chain : Contributes to its hydrophobic properties.

Table 1: Structural Features of 2-Furannonanoic Acid

| Feature | Description |

|---|---|

| Molecular Formula | CHO |

| Furan Ring | Present |

| Hydrocarbon Chain | Pentyl (5 carbon atoms) |

Antioxidant Properties

Research indicates that furan fatty acids, including 2-furannonanoic acid, exhibit significant antioxidant activity. This property is crucial for protecting polyunsaturated fatty acids from oxidation, which is particularly relevant in fish where these compounds stabilize omega-3 fatty acids known for their health benefits .

Lipid Metabolism

Studies have shown that 2-furannonanoic acid can influence lipid metabolism in various organisms. Its role in lipid metabolism suggests potential implications for human health, particularly concerning dietary fats and cardiovascular health.

Anti-inflammatory Effects

Furan fatty acids may also exhibit anti-inflammatory properties. For instance, interactions with metabolic pathways related to inflammation have been observed in animal studies. One study demonstrated that administration of Lactobacillus pentosus reduced levels of inflammatory metabolites, including those derived from 2-furannonanoic acid, suggesting a role in modulating inflammatory responses .

The biological activity of 2-furannonanoic acid can be attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism and inflammation.

- Cellular Interactions : It has been shown to affect cellular processes by modulating oxidative stress responses.

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes linked to lipid metabolism |

| Cellular Interactions | Modulates oxidative stress responses |

Study on Colitis

A study investigated the effects of Lactobacillus pentosus on mice with dextran sulfate sodium (DSS)-induced colitis. The results indicated that treatment with Lactobacillus pentosus significantly reduced levels of harmful metabolites such as 3,4-dimethyl-5-pentyl-2-furannonanoic acid, demonstrating its potential role in managing inflammatory bowel conditions .

Effects on Brain Cells

Another study explored the neuroprotective effects of furan fatty acids, including 2-furannonanoic acid. It was found that these compounds could rescue brain cells from oxidative stress-induced cell death, highlighting their potential therapeutic applications in neurodegenerative diseases .

Future Directions

Research on 2-furannonanoic acid is still developing, with several promising avenues for future studies:

- Clinical Trials : Investigating its effects on human health directly.

- Mechanistic Studies : Further elucidating the pathways through which it exerts its biological effects.

- Applications in Food Science : Exploring its use as a natural preservative due to antioxidant properties.

Propiedades

IUPAC Name |

9-(5-pentylfuran-2-yl)nonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTONYHCPUUWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705941 | |

| Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4179-43-5 | |

| Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.